molecular formula C11H11NO2S B3380662 Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate CAS No. 201733-74-6

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate

Cat. No.: B3380662
CAS No.: 201733-74-6
M. Wt: 221.28 g/mol
InChI Key: SZWLAJXMAPFGKS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is an organic compound with the molecular formula C₁₁H₁₁NO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with thiophene-2-carbaldehyde. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl 2-amino-3-(thiophen-2-yl)but-2-enoate.

    Substitution: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enamide.

Scientific Research Applications

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can be compared with other cyanoacrylate derivatives, such as:

    Ethyl 2-cyano-3-(furan-2-yl)but-2-enoate: Similar structure but with a furan ring instead of thiophene.

    Ethyl 2-cyano-3-(pyrrol-2-yl)but-2-enoate: Contains a pyrrole ring, offering different electronic properties.

    Ethyl 2-cyano-3-(phenyl)but-2-enoate: Features a phenyl ring, providing different steric and electronic effects.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-thiophen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLAJXMAPFGKS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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